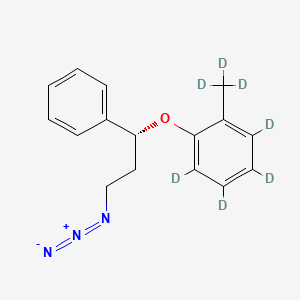

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

Descripción general

Descripción

®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a chiral compound with a complex structure that includes an azido group, a phenyl group, and a deuterated methylphenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chiral Center: The synthesis begins with the preparation of a chiral intermediate, often through asymmetric synthesis or chiral resolution techniques.

Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.

Attachment of the Phenyl Group: The phenyl group is typically introduced through a Grignard reaction or a Friedel-Crafts alkylation.

Incorporation of the Deuterated Methylphenoxy Group: The deuterated methylphenoxy group is introduced through a nucleophilic substitution reaction using a deuterated phenol derivative.

Industrial Production Methods

Industrial production of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitrenes or other reactive intermediates.

Reduction: The azido group can be reduced to form amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl and methylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of nitrenes or aziridines.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Biological Studies: It can be used as a probe to study biological processes, such as enzyme mechanisms or protein interactions.

Mecanismo De Acción

The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Azido-1-phenyl-1-(2-methylphenoxy)propane: The non-deuterated version of the compound.

®-3-Azido-1-phenyl-1-(2-chlorophenoxy)propane: A similar compound with a chlorine substituent instead of a methyl group.

®-3-Azido-1-phenyl-1-(2-methoxyphenoxy)propane: A similar compound with a methoxy substituent instead of a methyl group.

Uniqueness

®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to the presence of the deuterated methylphenoxy group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required.

Actividad Biológica

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Name: this compound

- CAS Number: 1217603-70-7

- Molecular Formula: C16H18N3O

- Molecular Weight: 270.34 g/mol

The biological activity of this compound may be attributed to its azide functional group, which can participate in various chemical reactions, including click chemistry. This property is particularly useful in drug development and molecular biology applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of azide-containing compounds. The azide group can enhance the reactivity of the compound towards biological targets, potentially leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vitro Studies

A study evaluated the effects of azide derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that these compounds could significantly reduce cell viability with IC50 values ranging from 5 to 15 µM, suggesting a strong antiproliferative effect.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10 |

| This compound | MCF7 | 12 |

Antimicrobial Activity

Azide-containing compounds are also being explored for their antimicrobial properties. Preliminary data suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied. However, it is essential to consider its absorption, distribution, metabolism, and excretion (ADME) properties when evaluating its therapeutic potential. Preliminary assessments indicate that the compound may have favorable solubility characteristics but requires further investigation into its metabolic pathways and potential toxicity.

Propiedades

IUPAC Name |

1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJNLNFZPWFKNL-NUZBOFKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675651 | |

| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217603-70-7 | |

| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.